2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine
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Overview
Description
2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine, commonly known as DMAP, is a heterocyclic organic compound that is used as a catalyst in various chemical reactions. DMAP is a highly versatile compound that finds its application in several scientific research fields, including organic chemistry, biochemistry, and medicinal chemistry.
Mechanism Of Action
The mechanism of action of DMAP as a catalyst involves the formation of a complex between the catalyst and the substrate. The complex formation activates the substrate, making it more reactive towards the reagent. DMAP acts as a nucleophile, attacking the carbonyl group of the substrate, thereby facilitating the reaction. The mechanism of action of DMAP as a reagent involves the formation of a Schiff base with the amino group of the substrate, which can be detected using various analytical techniques.
Biochemical And Physiological Effects
DMAP is a relatively safe compound that does not exhibit any significant biochemical or physiological effects. However, DMAP can cause skin and eye irritation upon contact and should be handled with care. DMAP is also a potent irritant of the respiratory tract and should be used in a well-ventilated area.
Advantages And Limitations For Lab Experiments
DMAP has several advantages as a catalyst, including high reactivity, good selectivity, and low toxicity. DMAP is also relatively inexpensive and readily available. However, DMAP has some limitations, including its sensitivity to air and moisture, which can affect its catalytic activity. DMAP is also not suitable for reactions that require high temperatures or strong acids or bases.
Future Directions
DMAP has several potential applications in various scientific research fields. Future research can focus on developing new synthetic methods that utilize DMAP as a catalyst. DMAP can also be used as a building block in the synthesis of new drugs with improved efficacy and safety profiles. Additionally, DMAP can be used as a reagent in the development of new analytical techniques for the detection of amino acids and peptides.
Scientific Research Applications
DMAP finds its application in various scientific research fields, including organic chemistry, biochemistry, and medicinal chemistry. DMAP is primarily used as a catalyst in organic synthesis reactions, including esterification, amidation, and acylation reactions. DMAP is also used as a catalyst in the synthesis of biologically active compounds, such as antibiotics, antivirals, and anticancer agents. In biochemistry, DMAP is used as a reagent to detect the presence of amino acids and peptides. In medicinal chemistry, DMAP is used as a building block in the synthesis of drugs.
properties
CAS RN |
90649-23-3 |
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Product Name |
2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine |
Molecular Formula |
C9H14N4O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(3-nitropyridin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N4O2/c1-12(2)7-6-11-9-8(13(14)15)4-3-5-10-9/h3-5H,6-7H2,1-2H3,(H,10,11) |
InChI Key |
UUOZHSKQCXSUQP-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC1=C(C=CC=N1)[N+](=O)[O-] |
Canonical SMILES |
CN(C)CCNC1=C(C=CC=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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